molecular formula C18H26N4O2 B605100 AB-Pinaca CAS No. 1445752-09-9

AB-Pinaca

Cat. No.: B605100
CAS No.: 1445752-09-9
M. Wt: 330.4 g/mol
InChI Key: GIMHPAQOAAZSHS-HNNXBMFYSA-N

Description

AB-PINACA (N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide) is a synthetic cannabinoid receptor agonist (SCRA) classified under Schedule I of the Controlled Substances Act by the U.S. Drug Enforcement Administration (DEA) since 2015 . Structurally, it features an indazole core substituted with a pentyl chain at the N1 position and a carboxamide group at the C3 position linked to an amino-3-methyl-1-oxobutane moiety . This compound exhibits high affinity for human cannabinoid receptors (CB1 and CB2), with nanomolar-range potency at CB1 receptors . Its pharmacological effects include psychoactive properties, but it also poses risks of toxicity, including seizures, tachycardia, and fatalities .

Preparation Methods

Structural Framework and Retrosynthetic Analysis

AB-PINACA belongs to the indazole carboxamide class of synthetic cannabinoids. Its structure comprises a 1-pentylindazole core linked to a valine-derived carboxamide moiety. Retrosynthetic analysis suggests two primary fragments:

  • 1-Pentyl-1H-indazole-3-carboxylic acid : Formed via alkylation of indazole-3-carboxylic acid.

  • 2-Amino-3-methylbutanamide : Derived from L-valine or its esters.

Coupling these fragments via amide bond formation yields this compound. This approach aligns with synthetic strategies for analogous compounds like AB-CHMINACA and ADB-PINACA, which share structural motifs .

Synthetic Route Development

Synthesis of 1-Pentyl-1H-Indazole-3-Carboxylic Acid

The indazole core is functionalized through N-alkylation. Indazole-3-carboxylic acid is reacted with 1-bromopentane in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80–100°C for 12–24 hours . The reaction mixture is then acidified to precipitate the product, which is purified via recrystallization or column chromatography.

Key Considerations :

  • Regioselectivity : Alkylation at the N1 position is favored due to the electron-withdrawing effect of the carboxylic acid group at C3.

  • Side Reactions : Competing O-alkylation is mitigated by using aprotic solvents and controlled stoichiometry.

Preparation of 2-Amino-3-Methylbutanamide

This fragment is synthesized from L-valine through a two-step process:

  • Esterification : L-valine is treated with thionyl chloride (SOCl₂) in methanol to form methyl valinate.

  • Amidation : The ester undergoes aminolysis with ammonium hydroxide (NH₄OH) to yield 2-amino-3-methylbutanamide.

Optimization :

  • Excess NH₄OH ensures complete conversion, while mild heating (40–50°C) prevents racemization.

Amide Bond Formation

The carboxylic acid (1-pentyl-1H-indazole-3-carboxylic acid) is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with 2-amino-3-methylbutanamide in dichloromethane (DCM) under inert conditions. Alternatively, coupling reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) facilitate the reaction in tetrahydrofuran (THF) at room temperature.

Reaction Monitoring :

  • Thin-layer chromatography (TLC) and LC-MS/MS track progress, ensuring minimal byproducts .

Analytical Characterization

Spectroscopic Verification

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms alkylation at N1 (δ 4.2–4.5 ppm, quintet for -CH₂-) and amide formation (δ 6.8–7.1 ppm, broad singlet for -NH-).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ ion at m/z 331.2124 (calculated for C₁₈H₂₆N₄O₂).

Purity Assessment

  • HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients resolve this compound from intermediates .

  • ELISA Cross-Reactivity : Tulip Biolabs’ assay demonstrates specificity for this compound metabolites, validating synthetic accuracy .

Challenges and Mitigation Strategies

Byproduct Formation

  • N2-Alkylated Isomers : Minor products arising from competing alkylation at N2 are removed via silica gel chromatography.

  • Hydrolysis of Amide : Moisture-sensitive steps require anhydrous conditions and molecular sieves.

Scalability

  • Solvent Choice : Transitioning from DMF to toluene reduces costs but necessitates higher temperatures (110–120°C).

  • Catalytic Methods : Palladium-catalyzed couplings could enhance efficiency but require optimization .

Chemical Reactions Analysis

AB-PINACA undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated and ketone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield amine derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions can occur at the indazole core, leading to the formation of various substituted derivatives.

The major products formed from these reactions include hydroxylated, ketone, and amine derivatives, which can be further analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

Scientific Research Applications

Pharmacological Properties

AB-Pinaca exhibits significant binding affinity for both human cannabinoid receptor type 1 (CB1) and type 2 (CB2). Research indicates that it activates these receptors at low nanomolar concentrations, demonstrating a potency that is 2 to 14 times greater than that of Δ9-tetrahydrocannabinol (Δ9-THC) in various assays, including locomotor suppression and antinociception .

Key Findings:

  • Binding Affinity : this compound binds effectively to CB1 and CB2 receptors, showing a preference for CB2 in some assays .
  • Potency : In tetrad assays, this compound was found to be more potent than Δ9-THC, with effects reversible by rimonabant, a known CB1 antagonist .
  • Agonist Activity : It acts as a full agonist at both CB receptors, suggesting potential for significant physiological effects similar to those of natural cannabinoids .

Biological Effects

The biological responses induced by this compound include hypothermia, catalepsy, and antinociception. These effects are indicative of its potential use in pain management and other therapeutic areas, although it currently lacks established therapeutic applications .

In Vitro and In Vivo Studies:

  • Chronic Treatment Effects : Chronic exposure to this compound leads to greater desensitization of CB1 receptors compared to Δ9-THC, which may contribute to tolerance development .
  • Metabolic Profile : Monohydroxy metabolites of this compound maintain full agonist activity at CB receptors, indicating that the compound's effects could persist through its metabolites .

Case Studies and Reports

Several case studies have documented the adverse effects associated with this compound use. Reports indicate an increase in severe adverse reactions linked to synthetic cannabinoid use, including fatalities. These incidents underscore the need for further research into the safety profile of this compound and similar compounds.

Notable Cases:

  • A critical review highlighted instances where this compound was implicated in mini-epidemics characterized by severe health consequences .
  • Reports from emergency departments have noted cases of intoxication leading to acute psychiatric symptoms and cardiovascular complications following this compound consumption .

Data Tables

The following tables summarize key pharmacological data and findings related to this compound:

Parameter This compound Δ9-THC
Binding Affinity (CB1)Low nanomolarModerate
Potency (Tetrad Assays)2-14 times more potentBaseline
Agonist ActivityFull agonistPartial agonist
DesensitizationGreater than Δ9-THCBaseline
Study Type Findings
In VitroHigh potency at CB receptors
In VivoSignificant biological responses
Case ReportsSevere adverse reactions noted

Mechanism of Action

AB-PINACA exerts its effects by acting as a potent agonist for the cannabinoid type 1 receptor (CB1) and cannabinoid type 2 receptor (CB2). The compound binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This activation results in various physiological effects, including analgesia, euphoria, and altered perception. The molecular targets of this compound include the CB1 and CB2 receptors, which are part of the endocannabinoid system .

Comparison with Similar Compounds

Structural Analogues and Pharmacological Activity

Table 1: Structural and Pharmacological Comparison of AB-PINACA and Analogues

Compound Key Structural Features CB1 Receptor Potency (EC50) Key Pharmacological Differences
This compound Pentyl chain, amino-3-methyl-1-oxobutane ~10–30 nM Moderate potency; time-dependent CYP3A4 inhibition
5F-AB-PINACA 5-Fluoro substitution on pentyl chain ~20–50 nM Increased lipophilicity; distinct metabolite profile (e.g., pentanoic acid)
AB-FUBINACA 4-Fluorobenzyl substitution at N1 <1 nM Higher toxicity; inhibits CYP2B6, CYP2C8, CYP2C9
APINACA Adamantyl group replacing amino-oxobutane ~50–100 nM Similar CYP3A4 inhibition; no OAT3 inhibition
ADB-PINACA tert-Butyl group in amino-oxobutane <1 nM Greater CB1 efficacy than CP55,940

Key Insights :

  • Substituent Effects : The pentyl chain in this compound contributes to moderate CB1 potency, while fluorinated (e.g., 5F-AB-PINACA) or bulky substituents (e.g., adamantyl in APINACA) alter receptor binding and metabolic stability .
  • Toxicity : AB-FUBINACA and ADB-PINACA exhibit higher toxicity due to enhanced receptor activation and metabolic resistance .

Metabolic Pathways and Stability

Table 2: Metabolic Stability and Degradation Pathways

Compound Primary Metabolic Pathways Stability in Blood (12 Weeks) Enzyme Susceptibility
This compound Carboxamide hydrolysis, hydroxylation, ketone formation Stable when frozen Degraded by carboxylesterases
5F-AB-PINACA Oxidative defluorination, pentanoic acid formation N/A Shared metabolites with this compound
AB-FUBINACA Fluorobenzyl oxidation, carboxamide hydrolysis Stable at all temperatures Resistant to carboxylesterases
UR-144 Oxidation of tetramethylcyclopropane moiety Degrades at room temperature High esterase susceptibility

Key Insights :

  • Storage Stability : this compound and AB-FUBINACA remain stable under refrigerated and room-temperature conditions, unlike XLR-11 and UR-144 .
  • Metabolic Overlap : this compound and 5F-AB-PINACA share metabolites (e.g., carboxylated derivatives), complicating forensic differentiation .

Enzyme Inhibition and Drug-Drug Interactions

This compound inhibits cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19) and organic anion transporter 3 (OAT3), with time-dependent inhibition of CYP3A4 . In contrast:

  • APINACA : Inhibits CYP3A4 but lacks OAT3 interaction .

Structural Basis :

  • The amino-3-methyl-1-oxobutane moiety in this compound facilitates hydrogen bonding with CYP2C isoforms .
  • The fluorobenzyl group in AB-FUBINACA shifts inhibitory selectivity toward CYP2B6 .

Analytical Differentiation

Table 3: Analytical Techniques for Differentiation

Technique This compound vs. 5F-AB-PINACA This compound vs. ADB-BUTINACA (Isomer)
GC-MS Distinct retention times; EI fragments (m/z 215 vs. 201) Separation feasible (~13.3 vs. 13.8 min)
LC-MS/MS Shared metabolites; collision energy optimization required Different MS/MS fragments (m/z 215.2 vs. 201.2)
FTIR/RS Functional group differences (e.g., C-F stretch in 5F-AB-PINACA) Not applicable

Key Insights :

  • Chromatographic Challenges : this compound and its isomers (e.g., ADB-BUTINACA) require optimized LC-MS/MS parameters for reliable differentiation .
  • Forensic Relevance : GC-MS remains superior for isomer separation, while LC-MS/MS offers higher sensitivity .

Biological Activity

AB-Pinaca, a synthetic cannabinoid receptor agonist, has garnered attention due to its potent biological activity and unique pharmacological properties. This compound, chemically known as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide, was initially developed for research purposes and has been identified in various herbal products. Its interaction with cannabinoid receptors has significant implications for both therapeutic applications and public health concerns.

Pharmacodynamics and Receptor Interaction

This compound exhibits high affinity for the human cannabinoid receptors CB1 and CB2, with binding affinities of 2.87 nM and 0.88 nM, respectively, which is significantly higher than that of Δ9-tetrahydrocannabinol (Δ9-THC) . In vitro studies indicate that this compound functions as a full agonist at these receptors, demonstrating approximately 143 times the potency of Δ9-THC in activating G-protein-coupled signaling pathways .

Key Findings on Receptor Activity

  • CB1 Receptor : this compound activates the CB1 receptor more effectively than Δ9-THC, leading to pronounced effects on locomotor activity, antinociception, and hypothermia .
  • CB2 Receptor : The compound shows a slight selectivity for CB2 over CB1, suggesting potential therapeutic applications in inflammation and immune modulation .

Metabolic Profile

The metabolism of this compound involves extensive biotransformation, yielding numerous metabolites. Studies have identified at least 26 metabolites , including hydroxy and carboxylic acid derivatives produced through enzymatic activity in human liver microsomes . Notably, the primary metabolic pathways include:

  • Hydroxylation : Occurs at multiple sites including the pentyl moiety.
  • Carboxamide Hydrolysis : Predominantly mediated by carboxylesterases .
  • Glucuronidation : Limited compared to other synthetic cannabinoids like JWH-018 .

Biological Effects and Case Studies

This compound's biological effects have been documented through various case studies highlighting its impact on human health. Reports of intoxication have described symptoms such as central nervous system depression, agitation, and seizures following exposure .

Case Study Overview

A notable case involved a 10-month-old child who experienced severe CNS depression after unintentional exposure to this compound. This incident underscores the compound's potential for harm, particularly in vulnerable populations .

Comparative Potency

This compound has been evaluated against other synthetic cannabinoids in terms of potency and efficacy. The following table summarizes key comparative findings:

CompoundCB1 Affinity (nM)CB2 Affinity (nM)Relative Potency (vs Δ9-THC)
This compound2.870.88143 times
Δ9-THC12.422.0Reference
JWH-0183060~15 times

Q & A

Q. What validated analytical methods are recommended for detecting AB-PINACA in biological samples, and how do researchers address matrix interference?

Answer: The standard method for this compound detection involves liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC-MS) , as outlined in forensic protocols . To mitigate matrix interference in biological samples (e.g., blood, urine), researchers should:

  • Use solid-phase extraction (SPE) for sample purification.
  • Employ isotope-labeled internal standards (e.g., deuterated analogs) to improve quantification accuracy.
  • Validate methods using matrix-matched calibration curves to account for ion suppression/enhancement effects.
    Advanced studies may incorporate high-resolution mass spectrometry (HRMS) to differentiate this compound from structurally similar synthetic cannabinoids.

Q. How should researchers design in vivo studies to investigate this compound’s metabolic pathways while controlling for interspecies variability?

Answer:

  • Basic Design: Use rodent models with controlled dosing (e.g., intraperitoneal injection) and collect plasma/hepatic tissues at timed intervals. Analyze metabolites via LC-MS/MS and compare with human liver microsome assays .
  • Advanced Considerations:
    • Address interspecies differences by cross-validating results with humanized liver mouse models .
    • Apply pharmacokinetic modeling (e.g., compartmental analysis) to predict metabolite accumulation.
    • Include knockout animal models to identify cytochrome P450 isoforms responsible for specific metabolic pathways.

Q. What strategies resolve contradictions in reported receptor-binding affinities of this compound across studies?

Answer: Discrepancies in CB1/CB2 receptor affinity data often arise from methodological variability. Researchers should:

  • Standardize assay conditions : Use identical cell lines (e.g., CHO-K1 expressing human CB1) and radioligands (e.g., [³H]CP55,940).
  • Control for allosteric modulation : Perform Schild regression analysis to distinguish competitive vs. non-competitive binding .
  • Apply meta-analysis : Pool data from independent studies using random-effects models to identify confounding variables (e.g., temperature, buffer pH) .

Q. How can researchers optimize synthetic routes for this compound analogs to minimize byproducts in structure-activity relationship (SAR) studies?

Answer:

  • Basic Synthesis : Use microwave-assisted synthesis to reduce reaction time and improve yield. Monitor intermediates via thin-layer chromatography (TLC) .
  • Advanced Optimization :
    • Apply Design of Experiments (DoE) to evaluate factors like solvent polarity, catalyst concentration, and temperature.
    • Characterize byproducts using nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to refine reaction pathways.
    • Implement green chemistry principles (e.g., solvent-free reactions) for scalable, reproducible synthesis .

Q. What ethical and methodological challenges arise when studying this compound’s behavioral effects in human populations?

Answer:

  • Ethical Considerations :
    • Ensure informed consent explicitly addresses risks of disclosing illicit drug use (e.g., legal repercussions) .
    • Use de-identified data storage to protect participant confidentiality .
  • Methodological Rigor :
    • Employ double-blind, placebo-controlled designs to reduce bias.
    • Integrate ecological momentary assessment (EMA) to capture real-time behavioral data and minimize recall bias .

Q. How should researchers critically evaluate the ecological validity of this compound toxicity studies using zebrafish models?

Answer:

  • Basic Evaluation : Compare LC₅₀ values from zebrafish embryos with mammalian toxicity data. Assess concordance in neurobehavioral endpoints (e.g., locomotor suppression) .
  • Advanced Mitigation of Limitations :
    • Use transgenic zebrafish expressing human cannabinoid receptors to improve translational relevance.
    • Conduct multi-omics profiling (transcriptomics, metabolomics) to identify conserved toxicity pathways across species .

Q. What computational approaches are most effective for predicting this compound’s pharmacokinetic properties?

Answer:

  • Basic Methods : Apply Quantitative Structure-Activity Relationship (QSAR) models to estimate logP, plasma protein binding, and volume of distribution.
  • Advanced Workflows :
    • Use molecular dynamics simulations to study interactions with CB1 receptor isoforms.
    • Validate predictions with in vitro-in vivo extrapolation (IVIVE) using physiologically based pharmacokinetic (PBPK) modeling .

Q. How can systematic reviews address heterogeneity in this compound case report data?

Answer:

  • Data Synthesis : Follow PRISMA guidelines and use PICOT framework to define inclusion criteria (e.g., Population: human; Intervention: this compound exposure) .
  • Statistical Handling :
    • Perform subgroup analysis by route of administration (e.g., inhalation vs. oral).
    • Apply meta-regression to adjust for covariates like co-ingestion of other substances .

Q. What quality control measures are essential for reproducible electrophysiological studies of this compound’s effects on neuronal networks?

Answer:

  • Standardization : Calibrate patch-clamp equipment daily using control agonists (e.g., WIN55,212-2).
  • Advanced Controls :
    • Include tetrodotoxin (TTX) in bath solutions to isolate presynaptic effects.
    • Use optogenetic stimulation to validate cannabinoid-mediated synaptic plasticity .

Q. How should researchers design longitudinal studies to assess this compound’s long-term neurocognitive impacts?

Answer:

  • Basic Design : Recruit cohorts with documented this compound exposure history and administer Cambridge Neuropsychological Test Automated Battery (CANTAB) at baseline and follow-ups .
  • Advanced Mitigation of Attrition Bias :
    • Implement incentive structures (e.g., staggered compensation) to retain participants.
    • Use latent growth curve modeling to account for missing data .

Properties

IUPAC Name

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-pentylindazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O2/c1-4-5-8-11-22-14-10-7-6-9-13(14)16(21-22)18(24)20-15(12(2)3)17(19)23/h6-7,9-10,12,15H,4-5,8,11H2,1-3H3,(H2,19,23)(H,20,24)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMHPAQOAAZSHS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)N[C@@H](C(C)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904034
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445752-09-9
Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide
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Record name AB-PINACA
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Record name N-[(1S)-1-(Aminocarbonyl)-2-methylpropyl]-1-pentyl-1H-indazole-3-carboxamide
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Record name AB-PINACA
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